![molecular formula C23H25N3 B165292 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone CAS No. 125948-64-3](/img/structure/B165292.png)
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
Overview
Description
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is a useful research compound. Its molecular formula is C23H25N3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (4-DEBDH) is a hydrazone derivative synthesized from the condensation of 4-(Diethylamino)benzaldehyde and 1,1-diphenylhydrazine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in various cancers.
Chemical Structure and Properties
The molecular formula of 4-DEBDH is with a molecular weight of 343.46 g/mol. The structure features a hydrazone functional group (C=N-N=C), which connects a diethylamino-substituted benzene ring to a diphenylhydrazine moiety. This configuration may influence its electronic properties and biological interactions.
Inhibition of Aldehyde Dehydrogenases
4-DEBDH has been identified as a pan-inhibitor of ALDH isoforms , which are crucial for detoxifying aldehydes and are overexpressed in various tumors, including prostate cancer. Studies have demonstrated that it inhibits several ALDH isoforms with varying potency:
- ALDH1A1 : IC50 values indicate that 4-DEBDH has moderate inhibitory effects, with some analogues showing significantly better potency.
- ALDH3A1 : Compounds related to 4-DEBDH exhibit higher inhibitory activity against this isoform, making them potential candidates for cancer therapeutics.
Table 1 summarizes the IC50 values of selected compounds compared to 4-DEBDH:
Compound | ALDH1A1 IC50 (μM) | ALDH3A1 IC50 (μM) |
---|---|---|
4-DEBDH | >200 | >200 |
Analogue 14 | 0.48 ± 0.06 | <10 |
Analogue 18 | <5.67 | <2 |
Cytotoxicity Studies
The cytotoxic effects of 4-DEBDH and its analogues have been evaluated in various cancer cell lines, including prostate cancer cells. The results indicate that:
- Dose-Dependent Effects : Higher concentrations of 4-DEBDH lead to increased cell death.
- Combination Treatments : When used in combination with other chemotherapeutic agents like docetaxel, certain analogues exhibit enhanced efficacy.
Case Studies
Several studies have evaluated the biological activity of 4-DEBDH:
- Prostate Cancer Study : A study assessed the antiproliferative effects of 4-DEBDH in DU145 and LNCaP prostate cancer cell lines. Results showed that while 4-DEBDH itself was less potent than some analogues, it still demonstrated significant activity against these cell lines, suggesting potential for further development.
- In Vivo Studies : Preliminary animal studies indicated that compounds derived from the 4-DEBDH scaffold could reduce tumor growth in xenograft models, supporting its role as a therapeutic agent.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets recommend protective measures when working with this compound to prevent exposure.
Scientific Research Applications
Inhibition of Aldehyde Dehydrogenases (ALDH)
Research indicates that 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone acts as a selective inhibitor of certain ALDH isoforms. ALDH enzymes are crucial for the metabolism of aldehydes in the body, and their inhibition can have significant therapeutic implications:
- Cancer Treatment : The compound has shown potential in cancer therapy by selectively inhibiting ALDH isoforms that are overexpressed in various cancer types. Studies have demonstrated that this compound exhibits IC50 values in the micromolar range (10–200 µM) across different cancer cell lines expressing various ALDH isoforms .
- Alcohol Metabolism Disorders : Given its inhibitory effects on ALDH, this compound may also be beneficial in treating conditions related to alcohol metabolism, such as alcohol use disorders .
Photochemical Applications
Photocyclization Reactions
this compound has been studied for its photochemical properties, particularly its ability to undergo photocyclization:
- Indazole Formation : Under UV irradiation, this compound can convert to 1-phenyl-3-(4-diethylamino-1-phenyl)-1,3-indazole. This transformation is significant for developing new materials with unique optical properties .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and diphenylhydrazine. The process is characterized by:
- Yield Efficiency : The synthetic route allows for efficient production while maintaining good yields.
- Characterization Techniques : Various analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on ALDH Inhibition : A study highlighted that analogues of 4-(Diethylamino)benzaldehyde exhibited varying degrees of potency against different ALDH isoforms. The findings suggest that modifications in the side chains can enhance selectivity and potency against specific isoforms .
- Photochemical Behavior : Research into its photochemical behavior demonstrated that UV irradiation leads to significant structural transformations, which could be harnessed for developing light-sensitive materials .
Properties
IUPAC Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCLRRWZQSURU-LYBHJNIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68189-23-1 | |
Record name | Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(diethylamino)benzaldehyde diphenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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